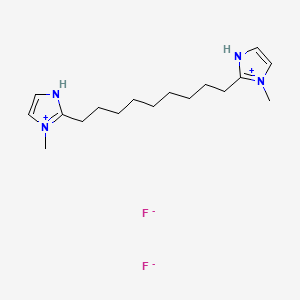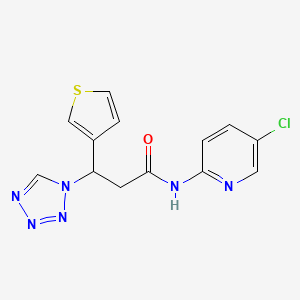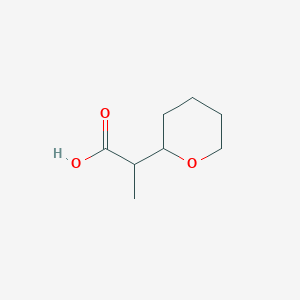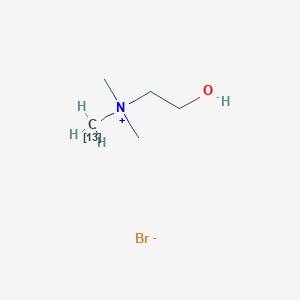
Choline bromide-methyl-13C1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is a chemical compound with the molecular formula C5H12BrNO It is a quaternary ammonium compound that features a hydroxyl group and a methyl-13C isotope
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide typically involves the quaternization of N,N-dimethylethanolamine with methyl bromide. The reaction is carried out under controlled conditions to ensure the incorporation of the methyl-13C isotope. The general reaction scheme is as follows:
N,N-dimethylethanolamine+methyl bromide→2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of isotopically labeled methyl bromide ensures the incorporation of the 13C isotope.
化学反応の分析
Types of Reactions
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The bromide ion can be substituted with other nucleophiles.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used.
Elimination: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products
Oxidation: Formation of carbonyl compounds.
Substitution: Formation of substituted quaternary ammonium compounds.
Elimination: Formation of alkenes.
科学的研究の応用
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in studies involving quaternary ammonium compounds and their interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the structure and function of target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethylethanolamine: Lacks the quaternary ammonium group and the 13C isotope.
Choline: Contains a quaternary ammonium group but lacks the 13C isotope and the specific structure of the target compound.
Betaine: Similar in having a quaternary ammonium group but differs in overall structure and properties.
Uniqueness
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is unique due to the presence of the methyl-13C isotope, which makes it valuable for isotopic labeling studies. Its specific structure also imparts distinct chemical and biological properties that differentiate it from other quaternary ammonium compounds.
特性
分子式 |
C5H14BrNO |
|---|---|
分子量 |
185.07 g/mol |
IUPAC名 |
2-hydroxyethyl-dimethyl-(113C)methylazanium;bromide |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1; |
InChIキー |
JJCWKVUUIFLXNZ-YTBWXGASSA-M |
異性体SMILES |
C[N+](C)([13CH3])CCO.[Br-] |
正規SMILES |
C[N+](C)(C)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


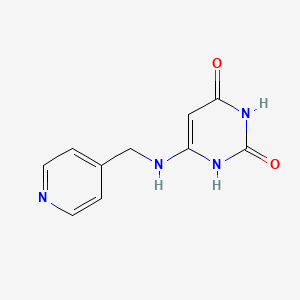
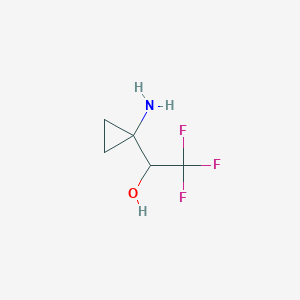
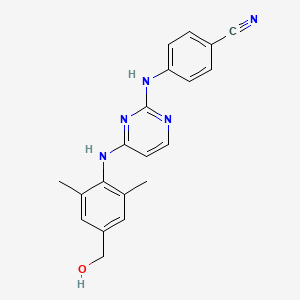
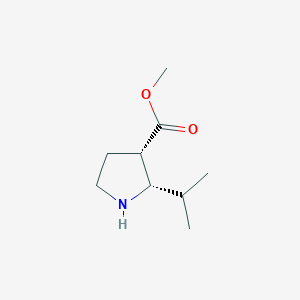
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
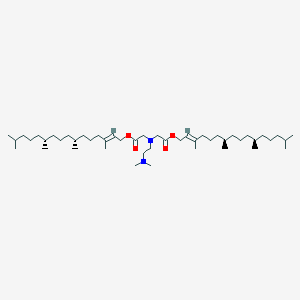
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
